(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide
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Overview
Description
(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide is an organic compound that features a unique combination of thiophene, furan, and acrylamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide typically involves a multi-step process:
Synthesis of 5-acetylthiophene-2-yl ethylamine: This intermediate can be prepared by acetylation of thiophene followed by a substitution reaction to introduce the ethylamine group.
Formation of the acrylamide derivative: The intermediate is then reacted with 3-(furan-3-yl)acrylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acrylamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones from the thiophene ring.
Reduction: The primary product would be the corresponding alcohol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a scaffold for developing new pharmaceuticals due to its unique structure.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for organic electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and furan rings suggests potential interactions with aromatic binding sites, while the acrylamide moiety could form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide: can be compared with other acrylamide derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combination of thiophene, furan, and acrylamide groups, which is not commonly found in other compounds. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-N-[2-(5-acetylthiophen-2-yl)ethyl]-3-(furan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11(17)14-4-3-13(20-14)6-8-16-15(18)5-2-12-7-9-19-10-12/h2-5,7,9-10H,6,8H2,1H3,(H,16,18)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSIKWIAIJVUSD-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C=CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)/C=C/C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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